N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound belonging to the class of phthalazine derivatives. This compound is characterized by its unique structural features, which include a phthalazine core with various functional groups that contribute to its chemical properties and potential applications. The compound is of interest in medicinal chemistry and pharmacology due to its potential biological activities.
This compound can be synthesized through various chemical processes and is available from chemical suppliers such as Sigma-Aldrich, which provides it as part of a collection of unique chemicals for research purposes . The compound is also referenced in databases like PubChem, where it is cataloged with detailed information about its structure and properties .
N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can be classified as:
The synthesis of N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) can vary based on the chosen synthetic route but typically require careful optimization to achieve high yields and purity.
The molecular structure of N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide features:
The compound's structure can be represented with the following key data:
CC(=O)N1C2=C(C(=O)N(C)C(=C1)C=C2)C(=O)OCInChI=1S/C13H15N3O3/c1-8(16)14-12(19)10(18)6-5-9(2)11(17)15(14)7-13(8)20-3/h5-7H,1-4H3,(H2,14,15)(H2,19,18)/t8-,9+,10-,11-/m0/s1N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can participate in various chemical reactions:
Technical details regarding these reactions depend on specific conditions such as pH, temperature, and choice of reagents.
The mechanism of action for N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves interaction with biological targets:
Data regarding specific targets or pathways affected by this compound are still under investigation and require further biochemical studies.
The physical properties of N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide include:
Relevant chemical properties include:
N-(3,4-dimethoxybenzyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has potential applications in:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: